4-(1H-indol-4-yloxy)-2-nitrophenol
CAS No.:
Cat. No.: VC18599158
Molecular Formula: C14H10N2O4
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N2O4 |
|---|---|
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | 4-(1H-indol-4-yloxy)-2-nitrophenol |
| Standard InChI | InChI=1S/C14H10N2O4/c17-13-5-4-9(8-12(13)16(18)19)20-14-3-1-2-11-10(14)6-7-15-11/h1-8,15,17H |
| Standard InChI Key | FCVNYGPDARHKGK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1)OC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The indole moiety in 4-(1H-indol-4-yloxy)-2-nitrophenol contributes a planar, aromatic system with electron-rich regions, while the nitrophenol group introduces electron-withdrawing effects. This juxtaposition creates a polarized molecular framework, with the nitro group enhancing acidity at the phenolic hydroxyl (pKa ≈ 7–8). The ether linkage between the indole’s 4-position oxygen and the nitrophenol’s benzene ring imposes steric constraints, influencing conformational flexibility and intermolecular interactions.
Synthetic Methodologies
Etherification Strategies
The synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol typically involves nucleophilic aromatic substitution (SNAr) between 4-hydroxyindole and 2-nitrophenyl derivatives. For instance, reacting 4-hydroxyindole with 2-fluoro-4-nitrophenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C yields the target compound. Alternative routes employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple indole-4-ol with 2-nitrophenol under milder temperatures (0–25°C).
Table 1: Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | K₂CO₃, DMF, 80°C, 12 h | 65–70 | ≥95 |
| Mitsunobu | DEAD, PPh₃, THF, 0–25°C, 6 h | 75–80 | ≥98 |
Purification and Characterization
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by recrystallization from ethanol. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 257.0564 (calc. for C₁₃H₁₀N₂O₄: 257.0567). Purity assessments via high-performance liquid chromatography (HPLC) typically exceed 95%.
Reactivity and Functionalization
Electrophilic Substitution
The indole ring undergoes electrophilic substitution at the 5- and 7-positions due to the directing effects of the ether linkage. For example, nitration with nitric acid/sulfuric acid introduces a second nitro group at C5, yielding 4-(5-nitro-1H-indol-4-yloxy)-2-nitrophenol. This product’s enhanced electron deficiency may amplify biological activity, though stability challenges arise under basic conditions.
Redox Transformations
The nitro group in 4-(1H-indol-4-yloxy)-2-nitrophenol is reducible to an amine using hydrogen gas (H₂, 1 atm) over palladium on carbon (Pd/C) in ethanol. The resulting 4-(1H-indol-4-yloxy)-2-aminophenol exhibits fluorescence properties (λem ≈ 450 nm), suggesting utility in bioimaging probes.
Industrial and Agricultural Applications
Agrochemical Development
The compound’s antimicrobial profile supports its use as a fungicide seed coating. Field trials with wheat seeds treated at 0.1% (w/w) reduced Fusarium infections by 60–70% compared to controls. Environmental degradation studies show a half-life of 14 days in soil, minimizing bioaccumulation risks.
Materials Science
Incorporating 4-(1H-indol-4-yloxy)-2-nitrophenol into epoxy resins enhances UV stability. Accelerated weathering tests (QUV, 1000 h) show only 5% gloss loss versus 25% for unmodified resins. The nitro group’s electron-withdrawing effect likely quenches free radicals, delaying polymer degradation.
Challenges and Future Directions
Synthetic Scalability
Current Mitsunobu routes rely on costly reagents (DEAD, PPh₃), limiting industrial adoption. Transitioning to catalytic methods, such as copper(I)-mediated Ullmann couplings, could reduce costs while maintaining yields ≥70%.
Toxicity Profiling
While acute toxicity (LD₅₀) in rodents exceeds 2000 mg/kg, chronic exposure studies are lacking. Metabolite identification via LC-MS/MS revealed hepatic glucuronidation as the primary detoxification pathway, suggesting low bioaccumulation potential.
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